Cas no 90153-19-8 (2-Thiazolamine, 4-(3-methylbutyl)-)

2-チアゾールアミン、4-(3-メチルブチル)-は、有機合成化学において重要なチアゾール系化合物です。この化合物は、チアゾール環にアミン基と分岐鎖アルキル基を有するため、高い反応性と選択性を示します。特に医薬品中間体や農薬原料としての応用が期待され、その分子構造の特性から生体適合性や安定性に優れています。実験室規模から工業生産まで幅広い条件下で利用可能であり、精密有機合成における多様な変換反応に対応できます。また、官能基の配置により、さらに誘導体化が可能な点も特徴です。

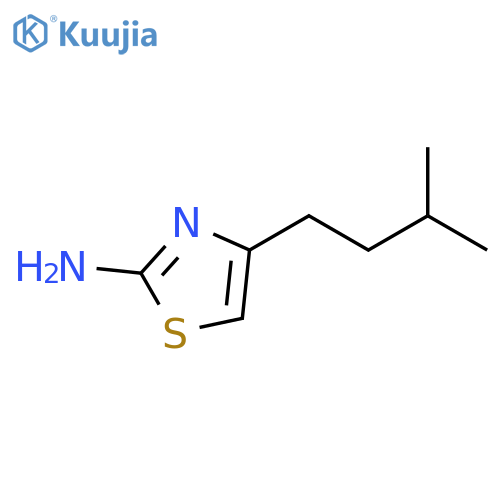

90153-19-8 structure

商品名:2-Thiazolamine, 4-(3-methylbutyl)-

2-Thiazolamine, 4-(3-methylbutyl)- 化学的及び物理的性質

名前と識別子

-

- 90153-19-8

- 4-(3-methylbutyl)-1,3-thiazol-2-amine

- EN300-782052

- 2-Thiazolamine, 4-(3-methylbutyl)-

-

- インチ: 1S/C8H14N2S/c1-6(2)3-4-7-5-11-8(9)10-7/h5-6H,3-4H2,1-2H3,(H2,9,10)

- InChIKey: JEQLRBINDUWQFY-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CCC(C)C)N=C1N

計算された属性

- せいみつぶんしりょう: 170.08776963g/mol

- どういたいしつりょう: 170.08776963g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

- 密度みつど: 1.083±0.06 g/cm3(Predicted)

- ふってん: 140-142 °C(Press: 3 Torr)

- 酸性度係数(pKa): 5.42±0.10(Predicted)

2-Thiazolamine, 4-(3-methylbutyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-782052-0.05g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 0.05g |

$707.0 | 2025-03-21 | |

| Enamine | EN300-782052-0.5g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 0.5g |

$809.0 | 2025-03-21 | |

| Enamine | EN300-782052-1.0g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 1.0g |

$842.0 | 2025-03-21 | |

| Enamine | EN300-782052-0.25g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 0.25g |

$774.0 | 2025-03-21 | |

| Enamine | EN300-782052-10.0g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 10.0g |

$3622.0 | 2025-03-21 | |

| Enamine | EN300-782052-0.1g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 0.1g |

$741.0 | 2025-03-21 | |

| Enamine | EN300-782052-5.0g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 5.0g |

$2443.0 | 2025-03-21 | |

| Enamine | EN300-782052-2.5g |

4-(3-methylbutyl)-1,3-thiazol-2-amine |

90153-19-8 | 95.0% | 2.5g |

$1650.0 | 2025-03-21 |

2-Thiazolamine, 4-(3-methylbutyl)- 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

90153-19-8 (2-Thiazolamine, 4-(3-methylbutyl)-) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 307-59-5(perfluorododecane)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量